molecular formula C11H14BrN3O B12278249 (2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone CAS No. 909409-93-4

(2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone

Cat. No.: B12278249
CAS No.: 909409-93-4
M. Wt: 284.15 g/mol
InChI Key: XYPDUBMTNKQHGB-UHFFFAOYSA-N
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Description

®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine is a chemical compound that features a piperazine ring substituted with a 2’-bromopyridinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of ®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and continuous flow reactors to streamline the process .

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Its ability to interact with biological targets makes it valuable for probing biochemical pathways .

Medicine

In medicinal chemistry, ®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

Industrially, the compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-4-(2’-bromopyridinyl) carbonyl piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a bromopyridinyl group and a methyl group makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

909409-93-4

Molecular Formula

C11H14BrN3O

Molecular Weight

284.15 g/mol

IUPAC Name

(2-bromopyridin-4-yl)-(3-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C11H14BrN3O/c1-8-7-15(5-4-13-8)11(16)9-2-3-14-10(12)6-9/h2-3,6,8,13H,4-5,7H2,1H3

InChI Key

XYPDUBMTNKQHGB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=NC=C2)Br

Origin of Product

United States

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